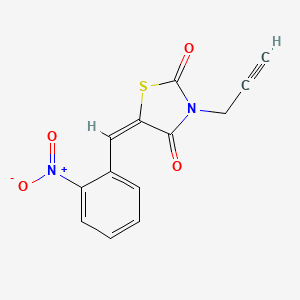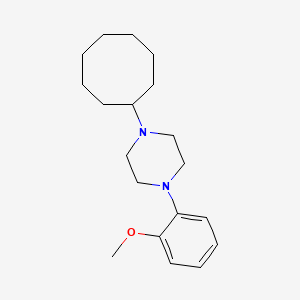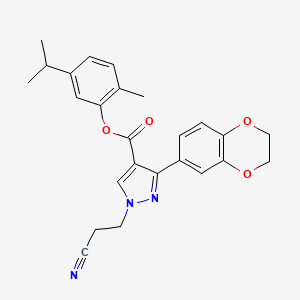![molecular formula C25H32N2O2 B5087317 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5087317.png)
4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine, also known as BPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. BPMP is a synthetic molecule that was first synthesized by researchers at the University of Michigan in 2006. Since then, it has been the subject of numerous studies investigating its potential as a research tool.
Mecanismo De Acción
4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine works by binding to a specific region of GPCRs known as the allosteric site. This binding causes a conformational change in the receptor, which leads to a decrease in its activity. The selectivity of 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine for certain GPCRs is thought to be due to differences in the structure of the allosteric site between different receptors.
Biochemical and Physiological Effects:
4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine has been shown to have a number of biochemical and physiological effects. In addition to its ability to selectively inhibit certain GPCRs, it has also been found to modulate the activity of other signaling pathways. For example, 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine has been shown to activate the MAPK/ERK pathway in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine is its selectivity for certain GPCRs. This allows researchers to study the function of these receptors in isolation, without the confounding effects of other receptors. However, one limitation of 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine is that it is a synthetic molecule, which may limit its usefulness in certain biological systems.
Direcciones Futuras
There are a number of potential future directions for research involving 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine. One area of interest is in the development of new drugs that target GPCRs. 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine could be used as a starting point for the development of more selective and potent compounds. Another potential direction is in the study of the physiological effects of 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine in vivo. While much of the research on 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine has been done in vitro, there is potential for it to be used in animal models to study its effects on various physiological processes. Finally, 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine could be used in combination with other research tools, such as optogenetics or CRISPR/Cas9, to further elucidate the function of GPCRs and other signaling pathways.
Métodos De Síntesis
The synthesis of 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine involves several steps, including the reaction of morpholine with 3-bromopropionyl chloride, followed by the reaction of the resulting compound with 1-(4-biphenylylmethyl)-4-piperidinol. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine has been found to be useful in a variety of scientific research applications. One of the main areas of interest is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. 4-{3-[1-(4-biphenylylmethyl)-4-piperidinyl]propanoyl}morpholine has been shown to selectively inhibit the activity of a specific subset of GPCRs, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-[1-[(4-phenylphenyl)methyl]piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(27-16-18-29-19-17-27)11-8-21-12-14-26(15-13-21)20-22-6-9-24(10-7-22)23-4-2-1-3-5-23/h1-7,9-10,21H,8,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWGEXNEWCGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5087245.png)


![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5087281.png)
![8-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5087283.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5087295.png)
![1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride](/img/structure/B5087296.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5087301.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5087303.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5087304.png)
![ethyl (5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5087324.png)
![3-phenoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5087331.png)
![N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5087336.png)